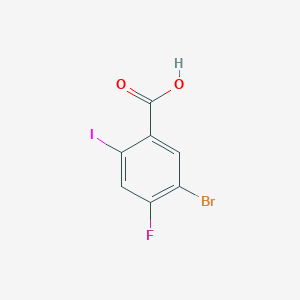

5-Bromo-4-fluoro-2-iodobenzoic acid

Overview

Description

5-Bromo-4-fluoro-2-iodobenzoic acid is a chemical compound with the CAS number 1807757-08-9 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Iodobenzoic acid, can be achieved by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the use of Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis

The molecular weight of 5-Bromo-4-fluoro-2-iodobenzoic acid is 344.91 . The InChI code is 1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12), and the InChI key is JKNWCJQYQUBDFL-UHFFFAOYSA-N .Scientific Research Applications

- Cross-Coupling Reactions : 5-Bromo-4-fluoro-2-iodobenzoic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It can be coupled with aryl boronic acids or other nucleophiles to create biaryl compounds, which find applications in drug discovery and materials science .

- GK Activators : This compound is used as a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamides, which act as GK (glucokinase) activators. GK activators have potential therapeutic applications in treating type 2 diabetes .

- IBX (2-Iodoxybenzoic Acid) Synthesis : 5-Bromo-4-fluoro-2-iodobenzoic acid can be converted into IBX, a powerful oxidizing agent. IBX is employed in various oxidation reactions, including the conversion of alcohols to carbonyl compounds .

- DMP (Dess-Martin Periodinane) : Another oxidizing reagent, DMP, can be prepared from this compound. DMP is widely used for mild and selective oxidation of alcohols to aldehydes or ketones .

- Electron Transfer Dissociation (ETD) Reagents : 2-Fluoro-5-iodobenzoic acid, a derivative of our compound, is a precursor for generating ETD reagents via electrospray ionization (ESI) followed by collision-induced dissociation (CID). These reagents play a crucial role in mass spectrometry-based proteomics and peptide sequencing .

- Researchers have explored the use of 2-iodobenzoic acid derivatives, including our compound, as detoxifiers for organophosphorus nerve agents. These compounds can react with nerve agents, rendering them less toxic .

Organic Synthesis and Medicinal Chemistry

Oxidizing Reagents

Materials Science

Detoxification of Organophosphorus Nerve Agents

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to regulation (EC) No 1272/2008 [CLP] and amendments . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.

properties

IUPAC Name |

5-bromo-4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNWCJQYQUBDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-iodobenzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)